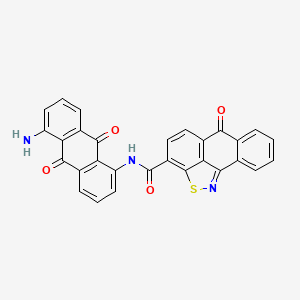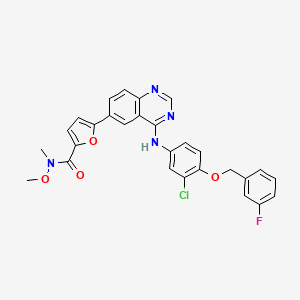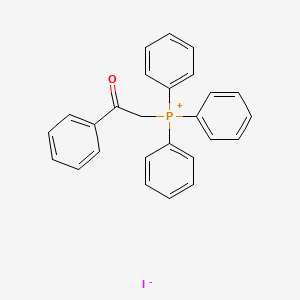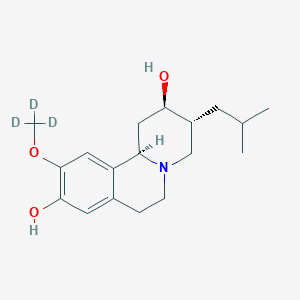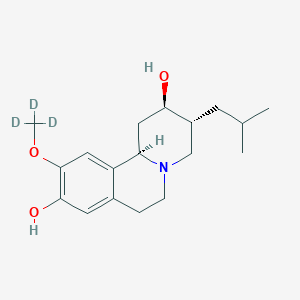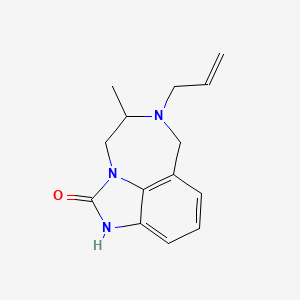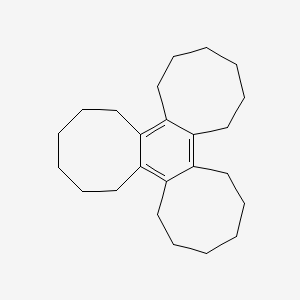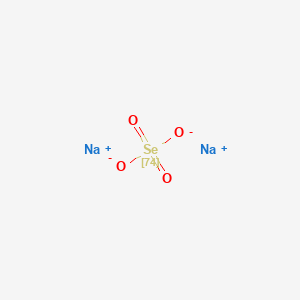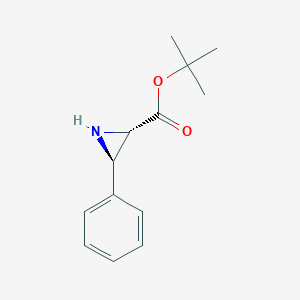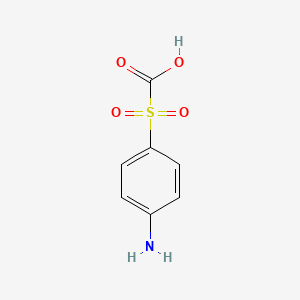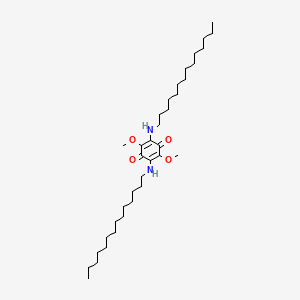
2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone: is a synthetic organic compound with the molecular formula C36H66N2O4 and a molecular weight of 590.92 g/mol This compound is characterized by its unique structure, which includes two methoxy groups and two tetradecylamino groups attached to a benzoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzoquinone core, which is then functionalized with methoxy groups.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone can undergo oxidation reactions, where the quinone core is further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone core to hydroquinone derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state quinones.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a catalyst in organic reactions, facilitating various chemical transformations.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biology:
Biochemical Studies: The compound is used to study redox reactions and electron transfer processes in biological systems.
Drug Development: It serves as a lead compound for the development of new pharmaceuticals with potential therapeutic applications.
Medicine:
Antioxidant Research: The compound’s redox properties make it a candidate for studying antioxidant mechanisms and developing antioxidant therapies.
Cancer Research: It is investigated for its potential anticancer properties due to its ability to modulate cellular redox states.
Industry:
Dye and Pigment Production: The compound is used in the synthesis of dyes and pigments with specific color properties.
Polymer Chemistry: It is incorporated into polymers to enhance their stability and performance.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone involves its redox properties. The compound can undergo reversible oxidation and reduction, allowing it to participate in electron transfer processes. This redox cycling can generate reactive oxygen species (ROS), which can modulate various cellular pathways. The molecular targets include enzymes involved in redox regulation and signaling pathways that control cell proliferation and apoptosis .
Comparison with Similar Compounds
- 2,5-Dimethoxy-3,6-bis(decylamino)benzo-1,4-quinone
- 2,5-Dimethoxy-3,6-bis(octylamino)benzo-1,4-quinone
- 2,5-Dimethoxy-3,6-bis(hexylamino)benzo-1,4-quinone
Comparison:
- Chain Length: The primary difference lies in the length of the alkyl chain attached to the amino groups. Longer chains, like tetradecyl, can influence the compound’s solubility and interaction with biological membranes.
- Chemical Properties: The presence of different alkyl chains can affect the compound’s reactivity and stability.
- Applications: While all these compounds share similar redox properties, their specific applications may vary based on their chemical and physical properties .
Properties
CAS No. |
28293-21-2 |
|---|---|
Molecular Formula |
C36H66N2O4 |
Molecular Weight |
590.9 g/mol |
IUPAC Name |
2,5-dimethoxy-3,6-bis(tetradecylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C36H66N2O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-37-31-33(39)36(42-4)32(34(40)35(31)41-3)38-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37-38H,5-30H2,1-4H3 |
InChI Key |
YOXAYLVVIUYINW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCCCCCCCCCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


